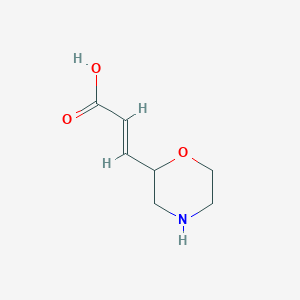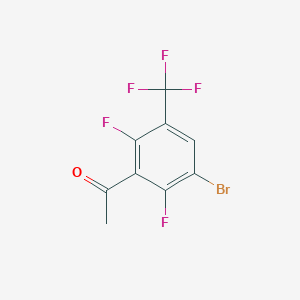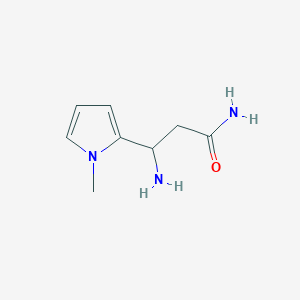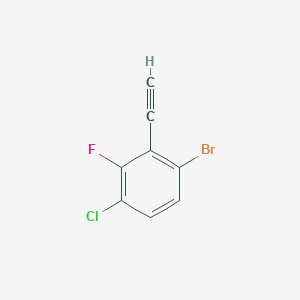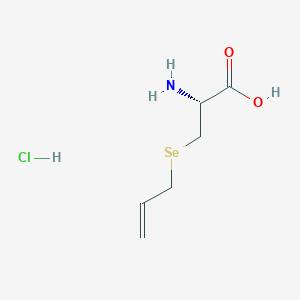
(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride is a unique organic compound that contains selenium, an element known for its biological significance and chemical versatility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride typically involves the incorporation of selenium into an amino acid framework. One common method involves the reaction of an appropriate amino acid derivative with a selenium-containing reagent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The amino and prop-2-enyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxide or selenone derivatives, while substitution reactions can produce a variety of amino acid derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound’s selenium content makes it valuable for studying selenium’s role in biological systems, including its antioxidant properties and involvement in enzyme function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known benefits for human health.
Industry: The compound is used in the development of new materials and catalysts, leveraging selenium’s unique chemical properties.
Wirkmechanismus
The mechanism by which (2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. Selenium-containing compounds are known to interact with various enzymes and proteins, often through the formation of selenoproteins. These interactions can modulate oxidative stress, influence cellular signaling pathways, and impact gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenomethionine: Another selenium-containing amino acid used in biological studies and as a dietary supplement.
Uniqueness
(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride is unique due to its specific structure, which combines an amino acid framework with a prop-2-enylselanyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H12ClNO2Se |
|---|---|
Molekulargewicht |
244.59 g/mol |
IUPAC-Name |
(2R)-2-amino-3-prop-2-enylselanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2Se.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
InChI-Schlüssel |
JBISWFUQGUVLMJ-JEDNCBNOSA-N |
Isomerische SMILES |
C=CC[Se]C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C=CC[Se]CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


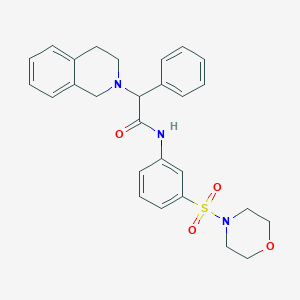
![N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea](/img/structure/B12858301.png)
![Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B12858318.png)
![2-(Chloromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12858322.png)
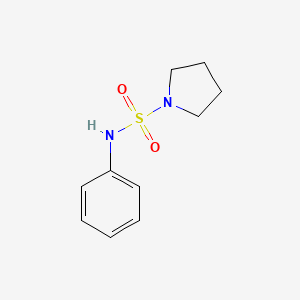

![3-Amino-9-(2-carboxy-4-((13-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,7,29-trioxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-16,19,22,25-tetraoxa-4,8,12,28-tetraazatritriacontyl)carbamoyl)phenyl](/img/structure/B12858334.png)
![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)
![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)
